Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride
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Overview
Description
KRN7000, also known as α-galactosylceramide, is a synthetic glycolipid derived from the marine sponge Agelas mauritianus. It is a potent and specific ligand for the protein CD1d, which is recognized by invariant natural killer T cells. This compound has garnered significant interest due to its immune-stimulatory activity and potential therapeutic applications, particularly in the fields of immunology and oncology .
Preparation Methods
The synthesis of KRN7000 involves several steps, starting from commercially available starting materials such as d-galactose and phytosphingosine. One practical and scalable method uses glycosyl iodide as the glycosyl donor. The procedure involves a total of eight steps, including three column chromatographic purifications, to obtain the highly pure product on a gram scale . The general retrosynthesis of KRN7000 is shown in Scheme 1 of the referenced article .
Chemical Reactions Analysis
KRN7000 undergoes various chemical reactions, including glycosylation, which is a key step in its synthesis. The compound is known to interact with the protein CD1d, forming a glycolipid-protein complex that is recognized by T cell receptors on invariant natural killer T cells . This interaction leads to the activation of the immune response, resulting in the release of both Th1 (interferon-gamma) and Th2 (interleukin-4) cytokines .
Scientific Research Applications
KRN7000 has a wide range of scientific research applications. It is extensively studied as a ligand for invariant natural killer T cells, demonstrating immune-stimulatory activity and antitumor properties . The compound is used in the development of novel CD1d-binding natural killer T cell ligands as vaccine adjuvants. KRN7000 analogues bearing functional groups are versatile in conjugation strategies, forming highly defined synthetic vaccines . Additionally, KRN7000 has been shown to protect against lipopolysaccharide-induced shock and displays potent antitumor activity in various in vivo models .
Mechanism of Action
KRN7000 exerts its effects by binding to the protein CD1d, which presents the glycolipid to invariant natural killer T cells. This interaction leads to the activation of these cells, resulting in the production of different cytokines that modulate the Th1/Th2 immune response balance . The activation of invariant natural killer T cells by KRN7000 involves the recognition and activation mechanisms of immune cells, contributing to its potential therapeutic applications in autoimmune diseases and cancers .
Comparison with Similar Compounds
KRN7000 is a synthetic derivative of α-galactosylceramide, which is isolated from the marine sponge Agelas mauritianus . Similar compounds include other α-galactosylceramide analogues that have been studied for their immune-stimulatory properties. KRN7000 is unique due to its potent and specific activation of invariant natural killer T cells, leading to the release of both Th1 and Th2 cytokines . Other similar compounds include RGI-2001, which is a liposomal formulation containing KRN7000, and various hydroxylated analogues of KRN7000 .
Properties
CAS No. |
19213-26-4 |
---|---|
Molecular Formula |
C8H16ClNO3S2 |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
5-(2-aminoethylsulfanylcarbonylsulfanyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3S2.ClH/c9-4-6-14-8(12)13-5-2-1-3-7(10)11;/h1-6,9H2,(H,10,11);1H |
InChI Key |
BCVOAESRBBRLAW-UHFFFAOYSA-N |
SMILES |
C(CCSC(=O)SCCN)CC(=O)O.Cl |
Canonical SMILES |
C(CCSC(=O)SCCN)CC(=O)O.Cl |
19213-26-4 | |
Synonyms |
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercapt ovaleric acid, hydrochloride |
Origin of Product |
United States |
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